![molecular formula C7H7N3 B582593 Pyrrolo[1,2-b]pyridazin-4-ylamine CAS No. 1313738-71-4](/img/structure/B582593.png)

Pyrrolo[1,2-b]pyridazin-4-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

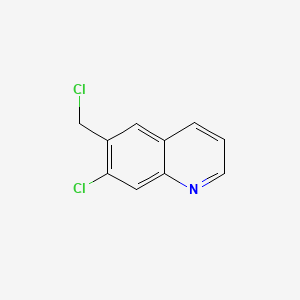

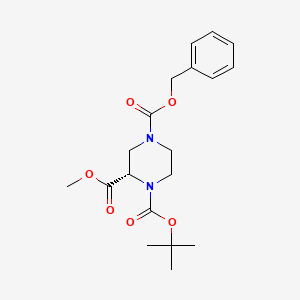

Pyrrolo[1,2-b]pyridazin-4-ylamine is a chemical compound with the CAS Number: 1313738-71-4 and a molecular weight of 133.15 . It has a linear formula of C7H7N3 . It is a black solid .

Synthesis Analysis

New pyrrolo [1,2- b ]pyridazines were synthesized by a 3 + 2 cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl/ethyl propiolate . The mesoionic compounds were generated in situ by the action of acetic anhydride on 3 (2 H )pyridazinone acids obtained from corresponding esters by alkaline hydrolysis followed by acidification .Molecular Structure Analysis

The structure of the compounds was confirmed by elemental analyses and IR, 1 H-NMR, 13 C-NMR, and X-ray diffraction data . The regioselectivity of cycloaddition was evidenced by NMR spectroscopy and confirmed by X-ray analysis .Chemical Reactions Analysis

The reaction mechanism features a subtle sequence of first cyano-addition and migration, followed by cyano-addition and aromatization to afford the pyrrole skeleton .Physical and Chemical Properties Analysis

This compound is a black solid . It should be stored at 0-8 C .Applications De Recherche Scientifique

Synthesis and Chemistry

- Pyrrolo[1,2-a]pyrazine, closely related to Pyrrolo[1,2-b]pyridazin-4-ylamine, can be synthesized from pyrrole. This synthesis involves electrophilic substitution and addition reactions, leading to the formation of various derivatives like dipyrrolo[1,2-a]pyrazines and pyrazolo[1,5-a]-pyrrolo[2,1-c]pyrazines (J. M. Mínguez et al., 1996).

Fluorescent Compounds

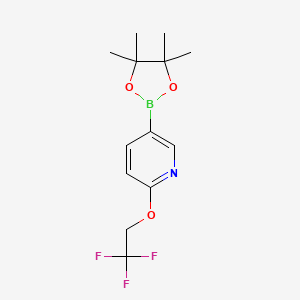

- Pyrrolo[1,2-b]pyridazine derivatives, exhibiting fluorescence properties, were synthesized for the first time through a 1,3-dipolar cycloaddition reaction, leading to the discovery of stable mesoionic oxazolo[3,2-b]pyridazines (F. Dumitrascu et al., 2008).

Novel Compounds and Reactions

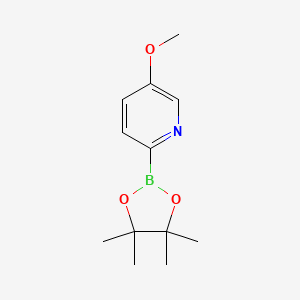

- The creation of new compounds like pyrrolo[1,2-a]pyrazin-1(2H)-ones and pyrrolo[1,2-b]pyridazin-6(5H)-ones involves various synthesis techniques, including Chichibabin quaternisation-cyclisation and hydrolysis of methoxypyrrolo[1,2-a]pyrazines (D. Mchattie et al., 1992).

Biological Activity

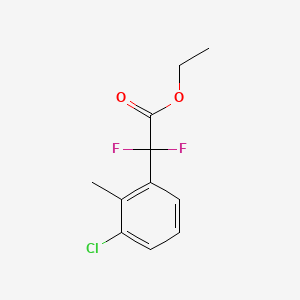

- Pyrrolo[1,2-b]pyridazin-2-ones have been identified as potent inhibitors of HCV NS5B polymerase, with significant inhibitory activities in biochemical and replicon assays, indicating their potential in antiviral research (F. Ruebsam et al., 2008).

Antimicrobial Activity

- Isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines, including derivatives of pyrrolo[1,2-b]pyridazines, have shown good antimicrobial activities. These compounds offer a promising avenue for the development of new antimicrobial agents (Yasser H. Zaki et al., 2016).

Safety and Hazards

Mécanisme D'action

Target of Action

Pyrrolo[1,2-b]pyridazin-4-ylamine is a derivative of pyrrolopyrazine . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It is known that pyrrolopyrazine derivatives interact with their targets to exert their biological effects . The specific interactions between this compound and its targets are yet to be elucidated.

Pharmacokinetics

Its molecular weight is 133.15 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Some pyrrolopyrazine derivatives have demonstrated cytotoxic effects against tumor cells

Action Environment

It is known that the compound should be stored at 0-8°c , suggesting that temperature may affect its stability.

Analyse Biochimique

Cellular Effects

Some studies have indicated that the compound may have cytotoxic effects on certain types of cells . It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of Pyrrolo[1,2-b]pyridazin-4-ylamine at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Metabolic Pathways

It is not clear which enzymes or cofactors the compound interacts with, or how it might affect metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

pyrrolo[1,2-b]pyridazin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-6-3-4-9-10-5-1-2-7(6)10/h1-5H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDNUSWOUZKGEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C1)C(=CC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801303407 |

Source

|

| Record name | Pyrrolo[1,2-b]pyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313738-71-4 |

Source

|

| Record name | Pyrrolo[1,2-b]pyridazin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313738-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolo[1,2-b]pyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801303407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5R,7S)-7-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B582513.png)

![1-Benzyl-1,6-diazaspiro[3.4]octane](/img/structure/B582515.png)